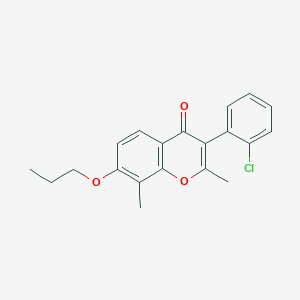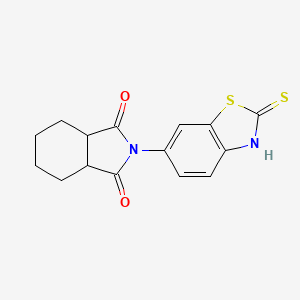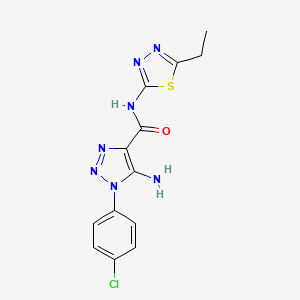
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol, also known as MPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a synthetic compound that belongs to the class of propargylamines.
Wirkmechanismus
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and physiological effects:
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been shown to improve cognitive function and memory in animal models. In addition, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potent neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. However, one limitation of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and depression. Another direction is to study its potential toxicity and safety profile in humans. Additionally, the development of novel 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol derivatives with improved efficacy and safety could be a promising direction for future research.
Synthesemethoden
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is synthesized through a multistep process that involves the reaction of 1-methyl-2-piperidinone with diphenylacetylene. The reaction is catalyzed by a palladium catalyst, and the resulting product is then reduced using lithium aluminum hydride to yield 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been studied for its antidepressant effects and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-17-9-8-14-20(22)15-16-21(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,23H,8-9,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGWSBZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)

![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
